6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid - 1820703-19-2

6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid

Catalog Number: EVT-1698150
CAS Number: 1820703-19-2
Molecular Formula: C7H5N3O3
Molecular Weight: 179.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

  • Compound Description: This compound serves as a key starting material in the synthesis of a series of halogenated imidazo[4,5-b]pyridine derivatives investigated for their antimicrobial properties. The study highlighted the significance of regioisomers in influencing biological activity. []
  • Relevance: This compound shares the core imidazo[4,5-b]pyridine scaffold with 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid, differing by the substituents at the 2 and 6 positions. Specifically, it has a phenyl group at the 2 position and a bromine atom at the 6 position, compared to the hydroxyl and carboxylic acid groups in the target compound. []

5-Hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one Derivatives

  • Compound Description: This class of compounds represents a group of structurally related thiazolo[4,5-b]pyridine derivatives explored for their anti-inflammatory and antioxidant properties. Researchers focused on modifications at the N3, C5, and C6 positions to enhance their pharmacological profiles. []
  • Relevance: While structurally distinct from 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid, these thiazolo[4,5-b]pyridine derivatives share a similar heterocyclic framework. This similarity suggests potential overlap in their biological activities and highlights the importance of exploring diverse heterocyclic scaffolds for therapeutic applications. []

1,3-Dihydro-5-methyl-6-(4-pyridinyl)-2H-imidazo[4,5-b]pyridin-2-one (13a)

  • Compound Description: This compound emerged as a potent cAMP PDE III inhibitor, demonstrating activity in the nanomolar range. Its development stemmed from efforts to transform milrinone into more potent analogues. []
  • Relevance: Compound 13a shares a structural resemblance to 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid, featuring a shared imidazo[4,5-b]pyridine core. The presence of a methyl group at the 5-position and a 4-pyridinyl substituent at the 6-position in 13a distinguishes it from the target compound, highlighting the influence of substituent modifications on biological activity. []

5-Methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-one (51)

  • Compound Description: Similar to compound 13a, this compound displayed significant potency as a cAMP PDE III inhibitor, underscoring the exploration of various heterocyclic systems for developing novel therapeutics. []
  • Relevance: While belonging to the thiazolo[4,5-b]pyridine class, compound 51 exhibits structural similarities to 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid. Both compounds share a bicyclic core structure with substitutions at the 5- and 6-positions. The variation in the heterocyclic ring (thiazole vs. imidazole) and the specific substituents (methyl and 4-pyridinyl vs. hydroxyl and carboxylic acid) highlights the impact of structural modifications on biological activity. []

7-Methyl-6-(4-pyridinyl)-1,8-naphthyridin-2(1H)-one (22)

  • Compound Description: This potent cAMP PDE III inhibitor further expands the exploration of structurally related heterocyclic systems, highlighting the importance of structural diversity in drug discovery. []
  • Relevance: While possessing a different tricyclic core (1,8-naphthyridin-2(1H)-one), compound 22 exhibits comparable substitutions at the 6- and 7-positions (4-pyridinyl and methyl, respectively) to the 5- and 6-positions (carboxylic acid and hydroxyl, respectively) in 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid. This similarity, despite the distinct core structures, suggests that the spatial arrangement of specific functional groups might contribute to the observed biological activities. []

5,6-Dichloro-2-[(4-{[4-(diethylamino)-1-methylbutyl]amino}-6-methyl-2-pyrimidinyl)amino] benzimidazole (29)

  • Compound Description: This benzimidazole derivative showed remarkable antimalarial activity, emerging as a promising candidate for preclinical toxicological studies and potential clinical trials. []
  • Relevance: Although structurally distinct from 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid, its development alongside other imidazo[4,5-b]pyridine derivatives highlights the broader context of exploring heterocyclic systems for antimalarial drug discovery. []

2-[(4-Amino-6-methyl-2-pyrimidinyl)amino]-benzimidazoles

  • Compound Description: This group of compounds exhibited noteworthy "curative" activity against Plasmodium berghei, underscoring the potential of benzimidazole scaffolds in antimalarial drug development. []
  • Relevance: Despite their structural difference from 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid, their exploration alongside related imidazo[4,5-b]pyridine derivatives emphasizes the exploration of diverse heterocyclic systems for antimalarial drug discovery. []

2-Amino-1-methyl-6-phenylimidazo[4,5-b]-pyridine (PhIP)

  • Compound Description: This compound, a heterocyclic amine carcinogen found in cooked meats, has been a subject of extensive metabolic studies in mice. It serves as a model compound to understand the metabolic pathways of heterocyclic amines and their potential health implications. []

Oxazolo[4,5-b]pyridin-2(3H)-one (4)

  • Compound Description: This compound, an aza-analogue of benzoxazol-2(3H)-one, serves as a versatile building block for synthesizing various thiophosphoric and thiophosphonic acid esters with insecticidal, acaricidal, and anthelmintic activities. []
  • Relevance: Although structurally distinct from 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid due to the presence of an oxazole ring instead of an imidazole ring, both compounds share a bicyclic heterocyclic framework. This comparison highlights the diversity of biologically relevant heterocyclic systems and suggests potential similarities in their chemical reactivity and potential applications. []

Pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones

  • Compound Description: This group of novel angularly fused heterocyclic compounds was synthesized and evaluated for their in vitro antioxidant and in vivo anti-inflammatory activities. []
  • Relevance: While structurally distinct from 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid, the study of these compounds highlights the broader interest in exploring diverse, fused heterocyclic systems for their potential biological activities, including anti-inflammatory and antioxidant properties. []

6-Aminoimidazo[4,5-b]pyrazolo[3,4-e]pyridines and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines

  • Compound Description: These compounds represent a class of novel heterocyclic systems with potential biological applications. The study focused on developing efficient synthetic approaches to access these compounds, underscoring their importance in medicinal chemistry. []
  • Relevance: Despite their structural complexity compared to 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid, these compounds highlight the broader exploration of fused, polycyclic heterocycles containing imidazole and pyridine units for their potential biological activities. []

Properties

CAS Number

1820703-19-2

Product Name

6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid

IUPAC Name

6-hydroxy-1H-imidazo[4,5-b]pyridine-5-carboxylic acid

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

InChI

InChI=1S/C7H5N3O3/c11-4-1-3-6(9-2-8-3)10-5(4)7(12)13/h1-2,11H,(H,12,13)(H,8,9,10)

InChI Key

IUXUUANPGSFANU-UHFFFAOYSA-N

SMILES

C1=C2C(=NC(=C1O)C(=O)O)N=CN2

Canonical SMILES

C1=C2C(=NC(=C1O)C(=O)O)N=CN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.